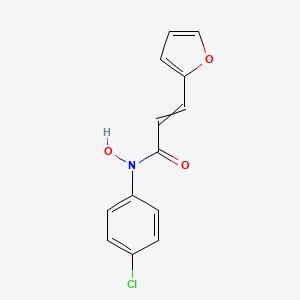
Di(nonyl)arsinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(nonyl)arsinic acid is an organoarsenic compound with the chemical formula C_18H_39AsO_2 It is a derivative of arsenic acid where two nonyl groups are attached to the arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di(nonyl)arsinic acid can be synthesized through the reaction of arsenic trioxide with nonyl alcohol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{As}_2\text{O}_3 + 6 \text{C}9\text{H}{19}\text{OH} \rightarrow 2 \text{C}9\text{H}{19}\text{AsO}_2\text{H} + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Di(nonyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction may produce arsenic trihydride derivatives.
Aplicaciones Científicas De Investigación
Di(nonyl)arsinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which di(nonyl)arsinic acid exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets and pathways involved include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.
Signal Transduction: Interfering with signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylarsinic acid: Another organoarsenic compound with two methyl groups attached to the arsenic atom.
Monomethylarsonic acid: Contains one methyl group attached to the arsenic atom.
Arsenic trioxide: An inorganic arsenic compound with significant biological activity.
Uniqueness
Di(nonyl)arsinic acid is unique due to its longer nonyl chains, which impart different physical and chemical properties compared to shorter-chain organoarsenic compounds
Propiedades
Número CAS |
6727-94-2 |
|---|---|
Fórmula molecular |
C18H39AsO2 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
di(nonyl)arsinic acid |
InChI |
InChI=1S/C18H39AsO2/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,20,21) |
Clave InChI |
PMLRHKRNEUGDCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC[As](=O)(CCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
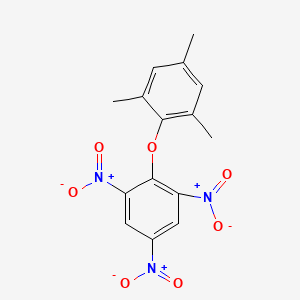
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
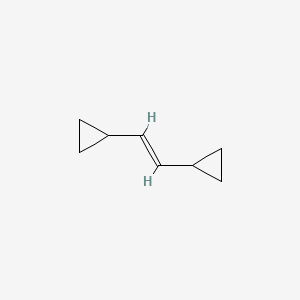
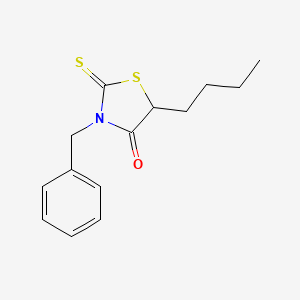
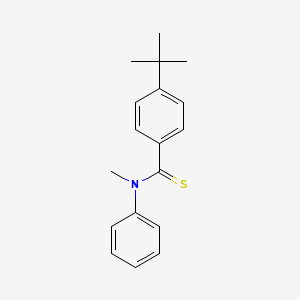
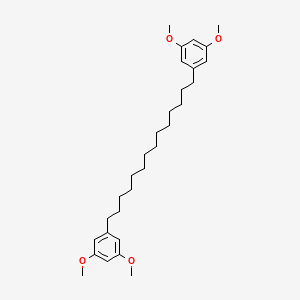

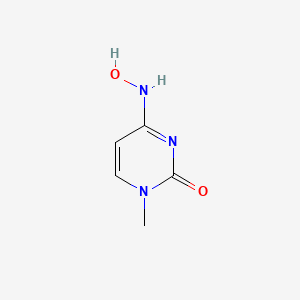

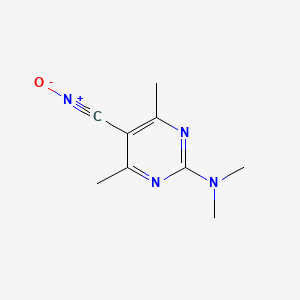
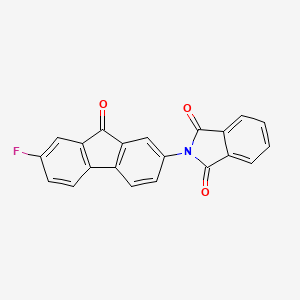
![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
